molecular formula C8H8N4O2 B6179684 methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate CAS No. 2639463-92-4

methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Cat. No.: B6179684
CAS No.: 2639463-92-4
M. Wt: 192.2
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives. This process typically requires the use of reagents such as triphenylphosphine (PPh3), bromine (Br2), and triethylamine (Et3N) in a solvent like dichloromethane (CH2Cl2) . Another approach involves the formation of triazinium dicyanomethylide, followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate involves its interaction with specific molecular targets. For instance, in antiviral applications, it targets the RNA-dependent RNA polymerase (RdRp) of viruses, inhibiting their replication . The compound’s unique structure allows it to bind effectively to these enzymes, disrupting their normal function.

Comparison with Similar Compounds

Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate can be compared with other similar compounds such as:

    Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which lacks the methyl and amino groups.

    4-aminopyrrolo[2,1-f][1,2,4]triazine: Similar structure but without the carboxylate group.

    Methyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate: Lacks the amino group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific biological activities and chemical reactivity .

Properties

CAS No.

2639463-92-4

Molecular Formula

C8H8N4O2

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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